Methylarachidic acid, (18S)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylarachidic acid, (18S)-, can be synthesized through various chemical routes. One common method involves the elongation of shorter fatty acids using specific enzymes such as elongases and desaturases. These enzymes facilitate the addition of carbon units to the fatty acid chain, resulting in the formation of the desired branched-chain structure .

Industrial Production Methods

Industrial production of methylarachidic acid, (18S)-, typically involves the use of biotechnological processes. These processes utilize genetically engineered microorganisms capable of producing the compound in large quantities. The microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methylarachidic acid, (18S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize methylarachidic acid, (18S)-, under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylarachidic acid, (18S)-, can yield various oxidized derivatives, while reduction can produce corresponding alcohols .

Wissenschaftliche Forschungsanwendungen

Methylarachidic acid, (18S)-, has a wide range of scientific research applications:

Wirkmechanismus

Methylarachidic acid, (18S)-, exerts its effects through interactions with specific molecular targets and pathways. It influences the activity of enzymes involved in fatty acid metabolism, such as elongases and desaturases. These interactions affect the biosynthetic pathways that produce branched-chain fatty acids, thereby modulating lipid composition and membrane properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl arachidate: A methyl ester of arachidic acid, commonly used in analytical chemistry.

Methyl behenate: Another branched-chain fatty acid with similar structural properties.

Methyl stearate: A saturated fatty acid methyl ester used in various industrial applications.

Uniqueness

Methylarachidic acid, (18S)-, is unique due to its specific branched-chain structure, which distinguishes it from other fatty acids. This structural feature imparts distinct physical and chemical properties, making it a valuable model for studying the effects of branched-chain lipids on biological membranes and lipid-protein interactions .

Biologische Aktivität

Methylarachidic acid, also known as 19-methylarachidic acid, is a long-chain fatty acid that has garnered attention for its potential biological activities. This compound, which is characterized by an 18-carbon chain with a methyl group at the 19th position, exhibits various biological properties that are relevant in both ecological and medical contexts. This article aims to provide a comprehensive overview of the biological activity of methylarachidic acid, including data tables, case studies, and detailed research findings.

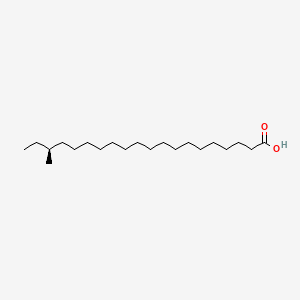

Chemical Structure and Properties

Methylarachidic acid is classified as an odd-chain fatty acid (OCFA), which is distinct from the more common even-chain fatty acids. Its structure can be represented as follows:

The presence of the methyl group influences its physical and chemical properties, including its solubility and interaction with biological membranes.

1. Antimicrobial Properties

Research has indicated that methylarachidic acid possesses antimicrobial properties. A study examining the fatty acid profiles in insect secretions found that certain fatty acids, including methylarachidic acid, exhibited significant antimicrobial activity against various pathogens. This suggests a potential role in the defense mechanisms of insects .

2. Influence on Lipid Metabolism

Methylarachidic acid has been shown to affect lipid metabolism in various biological systems. In studies involving liver tissues from patients with cirrhosis, alterations in fatty acid profiles were observed, indicating that methylarachidic acid may play a role in metabolic disorders associated with liver function .

The following table summarizes key findings from research on the effects of methylarachidic acid on lipid profiles:

3. Role in Insect Physiology

Insects utilize various fatty acids for physiological processes, including growth and development. Methylarachidic acid's presence in cuticular lipids has been linked to insect defense mechanisms against pathogens . The study highlighted that cuticular fatty acids can inhibit microbial growth, suggesting that methylarachidic acid contributes to the protective barrier of insects.

Case Study 1: Insect Defense Mechanisms

In a study focused on the larvae of Galleria mellonella, it was observed that the cuticular fatty acids, including methylarachidic acid, played a significant role in inhibiting microbial growth. The hydrolysis of cuticles by specific enzymes demonstrated how these fatty acids contribute to the insect's defense system against pathogens .

Case Study 2: Liver Disease Implications

A recent investigation into liver tissues from patients with cirrhosis revealed significant changes in the fatty acid composition, including elevated levels of methylarachidic acid. This finding suggests that methylarachidic acid may be involved in the pathophysiology of liver diseases and could serve as a biomarker for metabolic disturbances .

Eigenschaften

IUPAC Name |

(18S)-18-methylicosanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOZWDQPJAQT-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187639 | |

| Record name | Methylarachidic acid, (18S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340257-50-3 | |

| Record name | Methylarachidic acid, (18S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340257503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylarachidic acid, (18S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLARACHIDIC ACID, (18S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08T33L5M2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.